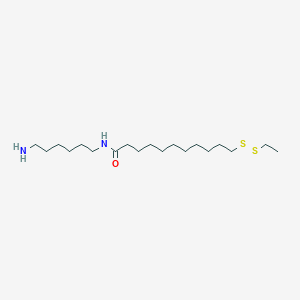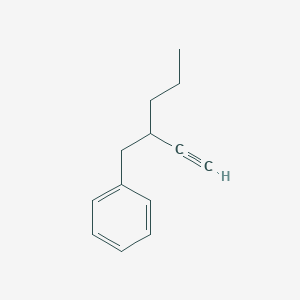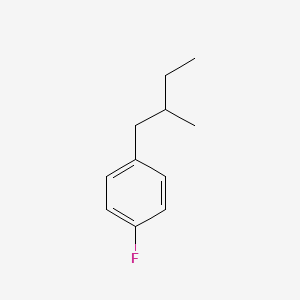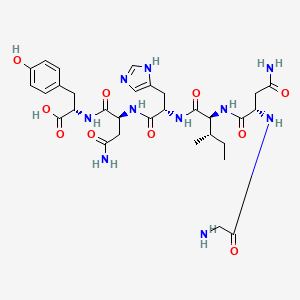
N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide is a compound with a unique structure that includes an aminohexyl group and an ethyldisulfanyl group attached to an undecanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide typically involves the following steps:
Formation of the Aminohexyl Intermediate: The aminohexyl group can be synthesized by reacting 1,6-diaminohexane with appropriate protecting groups to prevent unwanted side reactions.
Introduction of the Ethyldisulfanyl Group: The ethyldisulfanyl group can be introduced through a disulfide exchange reaction, where an ethyldisulfide compound reacts with a thiol-containing intermediate.
Coupling to Undecanamide Backbone: The final step involves coupling the aminohexyl and ethyldisulfanyl intermediates to an undecanamide backbone using standard amide bond formation techniques, such as using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide can undergo various types of chemical reactions, including:
Oxidation: The ethyldisulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amides or amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of disulfide bond formation and reduction in proteins.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Aminohexyl)carboxamide: Similar structure but lacks the ethyldisulfanyl group.
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide: Contains a naphthalenesulfonamide group instead of the undecanamide backbone.
N-(6-Aminohexyl)dATP: A nucleotide analog with an aminohexyl group.
Uniqueness
N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide is unique due to the presence of both an aminohexyl group and an ethyldisulfanyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
575455-20-8 |
|---|---|
Molekularformel |
C19H40N2OS2 |
Molekulargewicht |
376.7 g/mol |
IUPAC-Name |
N-(6-aminohexyl)-11-(ethyldisulfanyl)undecanamide |
InChI |
InChI=1S/C19H40N2OS2/c1-2-23-24-18-14-10-6-4-3-5-7-11-15-19(22)21-17-13-9-8-12-16-20/h2-18,20H2,1H3,(H,21,22) |
InChI-Schlüssel |
HVGDCAUYNQPYJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCSSCCCCCCCCCCC(=O)NCCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14228742.png)


![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)

![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
![4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride](/img/structure/B14228781.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)

![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)

